2-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol 2-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13530136
InChI: InChI=1S/C16H26N2O/c1-2-18(13-15-7-4-3-5-8-15)16-9-6-10-17(14-16)11-12-19/h3-5,7-8,16,19H,2,6,9-14H2,1H3/t16-/m1/s1
SMILES: CCN(CC1=CC=CC=C1)C2CCCN(C2)CCO
Molecular Formula: C16H26N2O
Molecular Weight: 262.39 g/mol

2-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol

CAS No.:

Cat. No.: VC13530136

Molecular Formula: C16H26N2O

Molecular Weight: 262.39 g/mol

* For research use only. Not for human or veterinary use.

2-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol -

Specification

Molecular Formula C16H26N2O
Molecular Weight 262.39 g/mol
IUPAC Name 2-[(3R)-3-[benzyl(ethyl)amino]piperidin-1-yl]ethanol
Standard InChI InChI=1S/C16H26N2O/c1-2-18(13-15-7-4-3-5-8-15)16-9-6-10-17(14-16)11-12-19/h3-5,7-8,16,19H,2,6,9-14H2,1H3/t16-/m1/s1
Standard InChI Key JUHQOVHXDNEWLX-MRXNPFEDSA-N
Isomeric SMILES CCN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)CCO
SMILES CCN(CC1=CC=CC=C1)C2CCCN(C2)CCO
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCCN(C2)CCO

Introduction

Synthesis Pathways

The synthesis of 2-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol typically involves multi-step organic reactions that incorporate stereoselective methods to ensure the correct (R)-configuration at the stereocenter. While specific details for this compound are not readily available, general approaches for similar molecules include:

  • Piperidine Functionalization:

    • Starting with commercially available piperidine derivatives, functional groups can be introduced through nucleophilic substitution or reductive amination reactions.

  • Chiral Synthesis:

    • Enantioselective catalysts or chiral auxiliaries can be used to achieve the desired (R)-stereochemistry during the addition of the benzyl-ethyl-amino group.

  • Ethanol Group Introduction:

    • The ethanol side chain can be added through alkylation reactions using ethylene oxide or other suitable reagents.

Medicinal Chemistry

Compounds containing piperidine and ethanol functionalities are often explored for their biological activities, particularly in drug discovery. Possible applications include:

  • Neurotransmitter Modulation:

    • Piperidine derivatives are known to interact with monoamine transporters (e.g., dopamine, norepinephrine), suggesting potential utility in treating neurological disorders such as depression or ADHD.

  • Pharmacological Targeting:

    • The benzyl and ethanol groups may enhance binding affinity to specific receptors or enzymes, making this compound a candidate for further pharmacological evaluation.

Chemical Biology

The hydroxyl group in the ethanol moiety provides a handle for further chemical modifications, allowing researchers to create derivatives for structure-activity relationship (SAR) studies.

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